Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C16H23BO4. It is a boronic ester derivative, commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2,6-dimethyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Scientific Research Applications
Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Utilized in the development of new drug candidates through the construction of biaryl motifs, which are common in many biologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a methyl-substituted benzoate.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group, offering different reactivity and applications.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Features a pyrazole ring, used in different synthetic contexts.
Uniqueness
Methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of sterically hindered biaryl compounds.
Properties
IUPAC Name |
methyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-10-8-12(9-11(2)13(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELJAWMMVSPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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